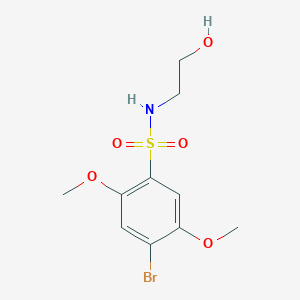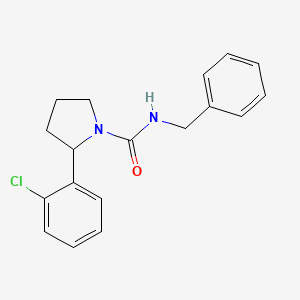![molecular formula C20H23ClN2O2 B4463489 1-[3-(2-chlorophenyl)propanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4463489.png)
1-[3-(2-chlorophenyl)propanoyl]-4-(2-methoxyphenyl)piperazine
説明
1-[3-(2-chlorophenyl)propanoyl]-4-(2-methoxyphenyl)piperazine, also known as mCPP, is a chemical compound that belongs to the class of phenylpiperazine derivatives. It has been studied for its potential use in scientific research, particularly in the field of neuroscience. mCPP is known to interact with various receptors in the brain, which makes it a promising tool for studying the mechanisms of certain neurological disorders.
作用機序
The exact mechanism of action of 1-[3-(2-chlorophenyl)propanoyl]-4-(2-methoxyphenyl)piperazine is not fully understood, but it is known to interact with various receptors in the brain. It has been shown to act as a partial agonist at serotonin receptors, which may contribute to its antidepressant and anxiolytic effects. It also interacts with dopamine and adrenergic receptors, which may be involved in its stimulant effects.
Biochemical and Physiological Effects
1-[3-(2-chlorophenyl)propanoyl]-4-(2-methoxyphenyl)piperazine has been shown to have various biochemical and physiological effects in animal studies. It has been shown to increase serotonin and dopamine levels in certain areas of the brain, which may contribute to its antidepressant and anxiolytic effects. It also increases heart rate and blood pressure, which may be involved in its stimulant effects.
実験室実験の利点と制限
One advantage of using 1-[3-(2-chlorophenyl)propanoyl]-4-(2-methoxyphenyl)piperazine in lab experiments is its well-established synthesis method, which allows for easy and reliable production of the compound. It also has a wide range of potential applications in neuroscience research, particularly in the study of neurological disorders. However, one limitation of using 1-[3-(2-chlorophenyl)propanoyl]-4-(2-methoxyphenyl)piperazine is its potential for toxicity and adverse effects, particularly at high doses. Careful dosing and monitoring are necessary to ensure the safety of experimental animals.
将来の方向性
There are several potential future directions for research on 1-[3-(2-chlorophenyl)propanoyl]-4-(2-methoxyphenyl)piperazine. One area of interest is its potential use in the treatment of depression and anxiety disorders. Further studies are needed to better understand its mechanism of action and to determine its efficacy and safety in clinical trials. Another area of interest is its potential use in the study of addiction and substance abuse, as it has been shown to interact with certain receptors involved in these processes. Finally, further studies are needed to better understand the potential adverse effects of 1-[3-(2-chlorophenyl)propanoyl]-4-(2-methoxyphenyl)piperazine and to develop strategies for mitigating these effects in experimental animals.
科学的研究の応用
MCPP has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to interact with various receptors in the brain, including serotonin, dopamine, and adrenergic receptors. This makes it a promising tool for studying the mechanisms of certain neurological disorders, such as depression, anxiety, and schizophrenia.
特性
IUPAC Name |
3-(2-chlorophenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-25-19-9-5-4-8-18(19)22-12-14-23(15-13-22)20(24)11-10-16-6-2-3-7-17(16)21/h2-9H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXJYNVCBKFDSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3,4-dimethylphenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B4463416.png)
![N-(2-fluorophenyl)-4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4463418.png)

![3-(1-piperidinylmethyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4463436.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B4463445.png)
![2-{[2-(1-azepanyl)-4-quinazolinyl]amino}ethanol](/img/structure/B4463451.png)
![2-chloro-N-[2-methoxy-5-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4463452.png)

![2-chloro-4-[methyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4463460.png)
![4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4463465.png)
![4-methyl-3-[methyl(methylsulfonyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4463474.png)
![2-[(2-fluorophenyl)(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)butanamide](/img/structure/B4463485.png)
![2-(ethylthio)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4463493.png)